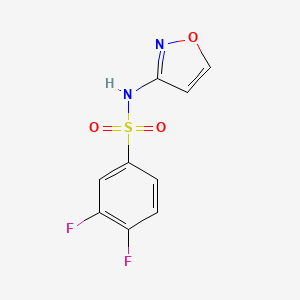

![molecular formula C20H27Cl2FN2O2 B5501344 N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including optical resolution, amination, and asymmetric synthesis. For instance, the enantiomers of mosapride, a compound with structural similarities, were synthesized from optically active methylamines through optical resolution and subsequent amination (Morie et al., 1994). Another example is the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, highlighting an efficient route with over 98% enantiomeric excess via regioselective opening and amination (Kato et al., 1994).

Molecular Structure Analysis

The molecular structure of similar compounds shows significant interactions, such as hydrogen bonding and π-π stacking, which are crucial for their stability and biological activity. For example, the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine reveal intermolecular hydrogen bonds and π-π stacking interactions, contributing to the compound's stability (Aydın et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves a range of reactions, including oximation, substitution, and etherification. A series of benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety were synthesized, showcasing the versatility of these compounds in chemical synthesis and their potential antifungal activity (Qu et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

- Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : A study by Brands et al. (2003) detailed an efficient stereoselective synthesis method for Aprepitant, an NK(1) receptor antagonist, which involved the creation of a unique alpha-(fluorophenyl)morpholine derivative (Brands et al., 2003).

Biological and Pharmacological Activities

- Antifungal Activity of Benzimidazol-2-ylcyanoketone Oxime Ethers : Qu et al. (2015) synthesized compounds containing a morpholine moiety and found that some displayed higher antifungal activity against specific fungi compared to carbendazim (Qu, Li, Xing, & Jiang, 2015).

- Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives : A study by Gorle et al. (2016) reported significant larvicidal activity in some synthesized derivatives, especially those with electron-withdrawing groups attached to the benzyl ring (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Analytical Applications

- Gas Chromatography Analysis for Drug Measurement : Murray et al. (1985) developed a gas chromatographic mass spectrometric assay for analyzing a specific compound in plasma, highlighting the role of fluoroaryl derivatives in this process (Murray, Watson, & Davies, 1985).

Photophysical Studies

- Photolysis of Diazirines : Platz et al. (1991) conducted a study on the photolysis of diazirines, which included compounds with a morpholine moiety, demonstrating the complexities of photoinsertion processes (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).

Safety and Hazards

properties

IUPAC Name |

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O2.2ClH/c21-19-6-4-17(5-7-19)16-25-20-3-1-2-18(14-20)15-22-8-9-23-10-12-24-13-11-23;;/h1-7,14,22H,8-13,15-16H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRSPSBKXRNJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

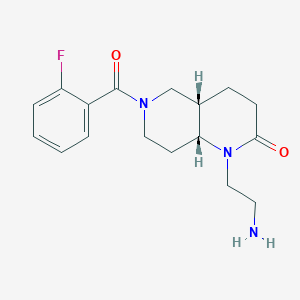

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)